Cas no 2228811-68-3 (tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate structure
2228811-68-3 structure
商品名:tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate
CAS番号:2228811-68-3
MF:C14H19F3N2O2
メガワット:304.308074235916
CID:6335656
PubChem ID:165659796

tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate
    • EN300-1871504
    • tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
    • 2228811-68-3
    • インチ: 1S/C14H19F3N2O2/c1-14(2,3)21-13(20)19-9(7-18)4-8-5-10(15)12(17)11(16)6-8/h5-6,9H,4,7,18H2,1-3H3,(H,19,20)
    • InChIKey: OLXIDAUDNIJPAC-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C=C(C=1)CC(CN)NC(=O)OC(C)(C)C)F)F

計算された属性

  • せいみつぶんしりょう: 304.13986234g/mol
  • どういたいしつりょう: 304.13986234g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 338
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1871504-0.1g
tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
2228811-68-3
0.1g
$1144.0 2023-09-18
Enamine
EN300-1871504-0.05g
tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
2228811-68-3
0.05g
$1091.0 2023-09-18
Enamine
EN300-1871504-0.5g
tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
2228811-68-3
0.5g
$1247.0 2023-09-18
Enamine
EN300-1871504-10.0g
tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
2228811-68-3
10g
$5590.0 2023-06-02
Enamine
EN300-1871504-5g
tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
2228811-68-3
5g
$3770.0 2023-09-18
Enamine
EN300-1871504-10g
tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
2228811-68-3
10g
$5590.0 2023-09-18
Enamine
EN300-1871504-5.0g
tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
2228811-68-3
5g
$3770.0 2023-06-02
Enamine
EN300-1871504-1g
tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
2228811-68-3
1g
$1299.0 2023-09-18
Enamine
EN300-1871504-1.0g
tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
2228811-68-3
1g
$1299.0 2023-06-02
Enamine
EN300-1871504-0.25g
tert-butyl N-[1-amino-3-(3,4,5-trifluorophenyl)propan-2-yl]carbamate
2228811-68-3
0.25g
$1196.0 2023-09-18

tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate 関連文献

tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamateに関する追加情報

Research Brief on tert-Butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate (CAS: 2228811-68-3)

In recent years, the compound tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate (CAS: 2228811-68-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluorophenyl moiety and tert-butyl carbamate protecting group, has shown promising potential as a key intermediate in the synthesis of novel therapeutic agents. The compound's structural features make it particularly valuable for the development of protease inhibitors and other small-molecule drugs targeting complex biological pathways.

Recent studies have focused on optimizing the synthetic routes for tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method that achieves enantiomeric excess of over 99%, addressing previous challenges related to racemization during production. This advancement is critical for ensuring the compound's suitability in chiral drug development, where stereochemical purity is paramount.

The pharmacological applications of derivatives stemming from this intermediate have expanded considerably. Research teams at several major pharmaceutical companies have incorporated 2228811-68-3 into their drug discovery pipelines, particularly for neurological disorders and oncology targets. The trifluorophenyl group's unique electronic properties and metabolic stability contribute to enhanced binding affinity and pharmacokinetic profiles in lead compounds.

Structural-activity relationship (SAR) studies utilizing this building block have revealed important insights into molecular recognition patterns. X-ray crystallography data of protein-ligand complexes containing derivatives of 2228811-68-3 have provided atomic-level understanding of binding interactions, enabling more rational drug design approaches. These findings were recently presented at the 2024 American Chemical Society National Meeting.

From a safety and toxicology perspective, preliminary assessments indicate favorable characteristics for this intermediate. Metabolic studies show that the tert-butyl carbamate group undergoes predictable cleavage in biological systems, while the trifluorophenyl moiety demonstrates stability against common metabolic transformations. These properties contribute to the compound's growing popularity in medicinal chemistry programs.

Looking forward, the versatility of tert-butyl N-1-amino-3-(3,4,5-trifluorophenyl)propan-2-ylcarbamate positions it as a valuable scaffold for continued drug discovery efforts. Current research directions include exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, where its structural features may offer advantages in linker design and target engagement.

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